2-AminoFluorene-D11
Overview
Description
2-AminoFluorene-D11 is the deuterium labeled 2-Aminofluorene . It is a synthetic chemical insecticide and a genotoxin . It can be used in the research of DNA adduct structure, DNA repair, carcinogenesis, and mutagenesis .
Molecular Structure Analysis
The molecular weight of this compound is 192.30 . The formula is C13D11N . The SMILES representation is [2H]C1([2H])C2=C([2H])C([2H])=C([2H])C([2H])=C2C3=C([2H])C([2H])=C(C([2H])=C31)N([2H])[2H] .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.30 . The formula is C13D11N . The SMILES representation is [2H]C1([2H])C2=C([2H])C([2H])=C([2H])C([2H])=C2C3=C([2H])C([2H])=C(C([2H])=C31)N([2H])[2H] .
Scientific Research Applications
Spectral Analysis and Vibrational Assignments
2-AminoFluorene has been studied for its molecular structure and vibrational analysis using Density Functional Theory (DFT). This includes FT-IR and FT-Raman spectrum analysis, providing insights into its molecular geometry and vibrational spectra. Such studies are crucial for understanding the compound's physical and chemical properties, which have implications in materials science and molecular chemistry (Pradeepa & Sundaraganesan, 2014).
Spectroscopic Characterization in Carcinogenicity Studies
The study of 2-aminofluorene's interaction with DNA components is crucial in carcinogenicity research. The compound's ability to form adducts with DNA, particularly with guanine, and its transformation into mutagenic agents are significant in understanding the molecular mechanisms of carcinogenesis (McClelland et al., 1999).
Electrochemical Polymerization
Research has explored the electrochemical polymerization of 2-aminofluorene in different mediums, leading to the formation of conducting polymer films. This has applications in materials science, particularly in the development of novel conductive materials and coatings (Imamoglu & Önal, 2004).
Proton-induced Fluorescence Quenching
Studies on 2-aminofluorene's fluorescence spectra in different environments provide insights into its photophysical properties. Understanding these properties is crucial in developing applications for 2-aminofluorene in photochemistry and fluorescence-based sensors or imaging technologies (Saha & Dogra, 1998).
Mutagenic and Carcinogenic Derivatives
Investigations into the DNA adducts formed by 2-aminofluorene derivatives help in understanding the mutagenic and carcinogenic potentials of these compounds. Such studies are foundational in genetic toxicity testing and cancer research (Heflich & Neft, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
2-AminoFluorene-D11 can be used in the research of DNA adduct structure, DNA repair, carcinogenesis, and mutagenesis . It has potential applications in the development of novel conductive materials and coatings, and in the study of carcinogens and the functionality of such compounds that are similar in structure to 2-AF .
Properties
IUPAC Name |
N,N,1,3,4,5,6,7,8,9,9-undecadeuteriofluoren-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2/i1D,2D,3D,4D,5D,6D,7D2,8D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFHWQYWJMEJN-DCWZJRGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])N([2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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